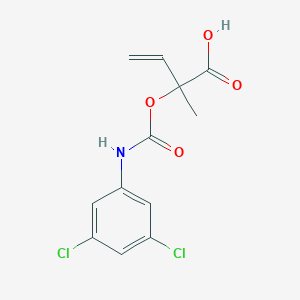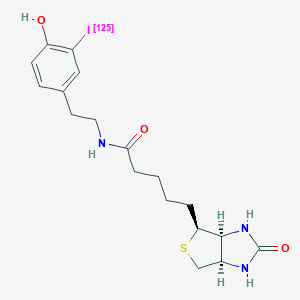
Biotinylmonoiodotyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinylmonoiodotyramine, also known as BIT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BIT is a biotinylated derivative of monoiodotyramine, which is a thyroid hormone precursor. BIT has been used in various scientific research studies to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
Biotinylmonoiodotyramine is known to bind to specific proteins in the body, including avidin and streptavidin. This binding ability has been utilized in various research studies to label and detect specific molecules in biological samples. Biotinylmonoiodotyramine has also been shown to have an inhibitory effect on certain enzymes, which may have potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Biotinylmonoiodotyramine has been shown to have a variety of biochemical and physiological effects in different organisms. In some studies, Biotinylmonoiodotyramine has been shown to increase the expression of specific genes and proteins, while in others, it has been shown to inhibit the growth of cancer cells. Biotinylmonoiodotyramine has also been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Biotinylmonoiodotyramine has several advantages as a research tool, including its high binding affinity to avidin and streptavidin, its stability, and its ability to be easily labeled with different imaging agents. However, Biotinylmonoiodotyramine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving Biotinylmonoiodotyramine. One potential area of research is the development of new imaging agents based on Biotinylmonoiodotyramine, which could have improved sensitivity and specificity for detecting specific molecules in biological samples. Another area of research is the exploration of Biotinylmonoiodotyramine's potential therapeutic applications, particularly in the treatment of cancer and other diseases related to oxidative stress. Additionally, further studies are needed to understand the mechanisms underlying Biotinylmonoiodotyramine's biochemical and physiological effects and to optimize its synthesis and purification processes.
Méthodes De Synthèse
Biotinylmonoiodotyramine can be synthesized through a multistep process involving the reaction of monoiodotyramine with biotinylated reagents. The synthesis process involves the use of specific reagents and reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Biotinylmonoiodotyramine has been used in various scientific research studies to investigate its potential applications in different fields. One of the main applications of Biotinylmonoiodotyramine is in the field of imaging, where it has been used as a contrast agent for imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
Numéro CAS |
112242-36-1 |
|---|---|
Nom du produit |
Biotinylmonoiodotyramine |
Formule moléculaire |
C18H24IN3O3S |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2 |
Clé InChI |
VUSGDMJLYUSDDM-LVCSBNNFSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
Synonymes |
iotinylmonoiodotyramine N-(4-hydroxy-3-iodophenylethyl)biotin amide N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide N-HIPEBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



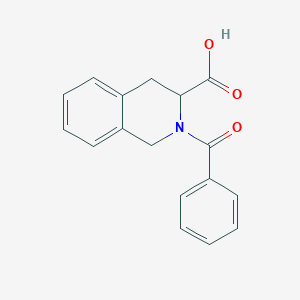
acetate](/img/structure/B56186.png)

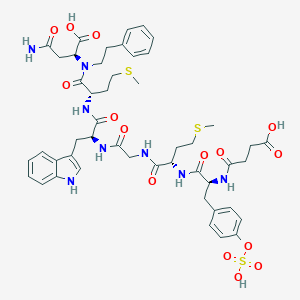

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
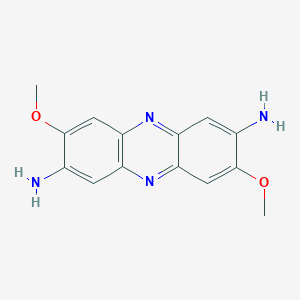
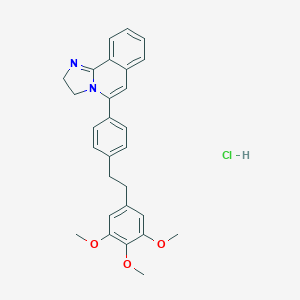
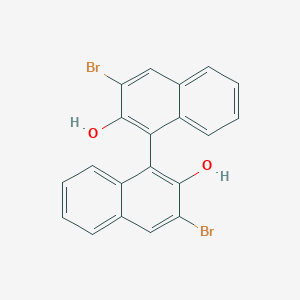
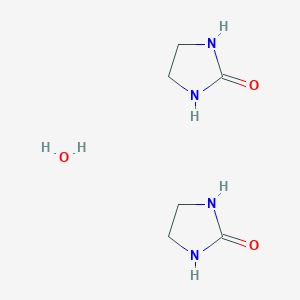

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
